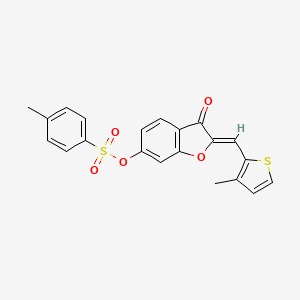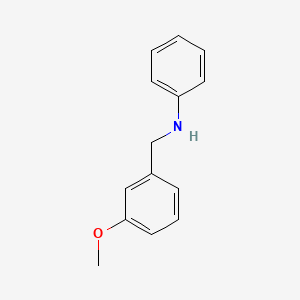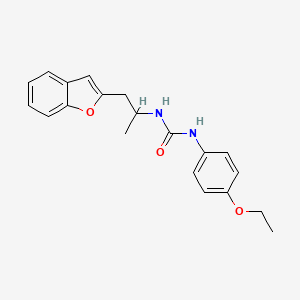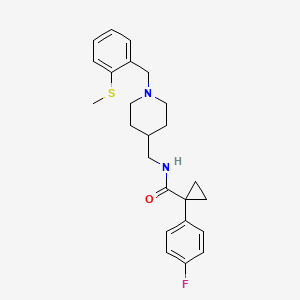
1-((1-(benzylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of azetidine and triazole. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . The benzylsulfonyl group attached to the azetidine ring and the triazole ring attached to the azetidine ring via a methylene group suggest that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a triazole ring, and a benzylsulfonyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and triazole rings, as well as the benzylsulfonyl group. Azetidines are known to participate in a variety of chemical reactions, including ring-opening reactions . Triazoles are also quite reactive and can participate in various transformations .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
1,4-Disubstituted 1,2,3-triazoles with aromatic ester functionality have been synthesized via Cu(I) catalyzed click reactions, demonstrating antibacterial, antitubercular, and antifungal activities against various strains. These activities suggest the potential for developing new antimicrobial agents based on the 1,2,3-triazole scaffold (Kaushik et al., 2016). Similarly, sulfonamide bridged disubstituted 1,2,3-triazoles have shown appreciable efficacy against bacterial strains, highlighting their potential in antimicrobial research (Yadav & Kaushik, 2022).
Pharmacological Evaluation
The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones and thiazolidin-4-ones, indicates their antibacterial and antifungal properties, contributing to the development of new pharmacological agents (Mistry & Desai, 2006). Moreover, novel azetidinone derivatives with a 1,2,4-triazole moiety have been synthesized and evaluated for anti-tubercular activity, showcasing the role of these compounds in addressing tuberculosis (Thomas, George, & Harindran, 2014).
Antimycobacterial Agents
New hydrazone derivatives bearing the 1,2,4-triazole moiety have been synthesized and screened for their antimycobacterial activities, with some derivatives showing significant activity. This work contributes to the search for new treatments for mycobacterial infections, such as tuberculosis (Sari et al., 2018).
Denitrogenative Transformations and Synthetic Applications
Research on transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles and related compounds has opened new avenues for synthesizing highly functionalized nitrogen-based heterocycles, utilized in various chemical syntheses and potential drug development (Anbarasan, Yadagiri, & Rajasekar, 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-[(1-benzylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,9-12-4-2-1-3-5-12)17-7-13(8-17)6-16-11-14-10-15-16/h1-5,10-11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXHZOLKDKLMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2741083.png)
![1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2741084.png)



![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)

![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)
![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)


![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)